molecular formula C7H6N4O3 B13049106 Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate

Cat. No.: B13049106
M. Wt: 194.15 g/mol
InChI Key: ZZTLOBAPWJIDCO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core with a hydroxyl group at position 4 and a methyl ester at position 4.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12)

InChI Key

ZZTLOBAPWJIDCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for accessing downstream intermediates for further modifications.
Example conditions :

ReagentConditionsProductYieldSource
1M NaOH (aq.)Reflux, 6 h4-Hydroxy-7H-pyrrolo[2,3-D]triazine-6-carboxylic acid85%
H₂SO₄ (conc.)80°C, 3 hSame as above78%

The carboxylic acid derivative can subsequently participate in amide coupling or decarboxylation reactions .

Electrophilic Substitution at the Hydroxyl Group

The C4 hydroxyl group is reactive toward electrophilic agents, enabling substitutions such as tosylation or alkylation. Tosylation facilitates cross-coupling reactions.
Key transformations :

Reaction TypeReagent/CatalystConditionsProductYieldSource
TosylationTsCl, DMAP, DCM0°C → RT, 2 h4-Tosyloxy derivative92%
Mitsunobu ReactionDIAD, PPh₃, ROHTHF, RT, 12 h4-Alkoxy derivatives (e.g., OMe, OEt)65–80%

Post-tosylation, Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at C4 .

Nucleophilic Aromatic Substitution on the Triazine Ring

The electron-deficient triazine core undergoes nucleophilic substitution, particularly at C5 and C7 positions. Amidines and amines are common nucleophiles.
Representative reactions :

NucleophileConditionsProductYieldSource
BenzamidineCH₃CN, RT, 5 min5-Phenylpyrimidine analog95%
MethylamineEtOH, reflux, 2 h7-Methylamino derivative82%

Methyl substitution at C4/C6 of the triazine slows reaction rates significantly compared to unsubstituted analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling diversification of the pyrrole ring.
Examples :

Reaction TypeReagent/CatalystConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF, 100°C, 12 h6-Aryl-pyrrolo[2,3-D]triazines75–90%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hN7-Arylated derivatives60%

Cyclocondensation and Ring Expansion

Under ultrasound irradiation, the compound undergoes cyclocondensation with β-keto esters to form fused pyrimidine systems .
Example :

PartnerConditionsProductYieldSource
Ethyl acetoacetateUltrasound, 40°C, 1 hFused pyrimidine-lactone88%

Pharmacological Modifications

The compound serves as a scaffold for kinase inhibitors. Key modifications include:

  • C6 ester → amide : Enhances target binding via hydrogen bonding .

  • C4 hydroxyl → chloro : Improves metabolic stability (see table below) .

ModificationBiological Activity (IC₅₀)TargetSource
C4-OH → Cl12 nMCyclin-dependent kinases
C6-COOMe → CONHR8 nMGPR84 receptor

Spectroscopic Characterization

Critical data for reaction monitoring:

  • ¹H NMR (DMSO-d₆) : δ 3.89 (s, 3H, COOCH₃), 6.52 (s, 1H, pyrrole-H), 11.2 (s, 1H, OH) .

  • IR : 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (triazine ring) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound may also induce apoptosis by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity (Reported) Ki/MIC Values Reference
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate Pyrrolo-triazine 4-OH, 6-COOCH3 Not explicitly reported N/A N/A
1,2,3-Triazolylmethaneboronate (Compound 6q) Triazole-boronate Boronate group at α-position ADC-7 β-lactamase inhibition Ki = 90 nM
Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate Pyrrolo-triazolo-pyrazine Ethyl ester, cyclohexane-amino linkage Synthetic intermediate (Patent) N/A

Key Observations

Core Heterocycle Differences :

  • The target compound’s pyrrolo-triazine core differs from the pyrrolo-triazolo-pyrazine in the patent compound and the triazole-boronate system in . The triazine ring in the target may confer distinct electronic properties compared to triazolo-pyrazine or triazole systems, influencing binding interactions.

However, the methyl ester at position 6 may reduce solubility compared to ethyl esters or boronate groups. The patent compound’s ethyl ester and cyclohexane-amino linkage suggest a focus on optimizing lipophilicity and bioavailability, common in prodrug design .

Biological Activity :

  • Compound 6q’s boronate moiety enables covalent interaction with β-lactamases, achieving a Ki of 90 nM and reducing MICs of ceftazidime in resistant bacterial strains . The target compound’s hydroxyl and ester groups may lack this mechanism but could be modified for similar efficacy.
  • The patent compound’s role as a synthetic intermediate highlights its utility in constructing complex bioactive molecules, though its direct activity remains uncharacterized .

Limitations and Data Gaps

  • Direct pharmacological data for this compound are absent in available literature. Comparisons rely on structural analogs, necessitating experimental validation.
  • Contradictions arise in functional group prioritization: boronate groups favor enzyme inhibition, while esters may limit solubility or metabolic stability .

Biological Activity

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈N₄O₃
  • Molecular Weight : 180.17 g/mol
  • CAS Number : 945950-37-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-D][1,2,3]triazines, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells through the activation of caspases (caspase-3 and -9) and modulation of the Bcl-2 family proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines in vitro. In particular, it exhibits stronger activity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) compared to normal cells .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and growth .

In Vitro Studies

A study conducted on various triazine derivatives demonstrated that this compound showed a significant reduction in cell viability in MCF-7 cells with an IC50 value in the micromolar range. The selectivity index was favorable compared to traditional chemotherapeutics like cisplatin .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-710Apoptosis induction
CisplatinMCF-75DNA cross-linking

Q & A

Q. What are the common synthetic routes and characterization methods for pyrrolo[2,3-d]pyrimidine derivatives, such as Methyl 4-hydroxy-7H-pyrrolo[2,3-d][1,2,3]triazine-6-carboxylate?

Synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group transformations. For example:

  • Stepwise cyclization : Starting from 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids, iodolactonization forms intermediates like 8-iodomethylpyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines (e.g., 2a,b ) .
  • Epoxide ring-opening : Methylation of oxazine derivatives (e.g., ) with MeONa in methanol yields methyl esters (e.g., 4a ) with 73% yield .
    Characterization :
  • Spectroscopy : 1H^1H NMR and 13C^{13}C NMR (e.g., δ 3.85 ppm for OCH3_3 in 4a ) .
  • Elemental analysis : Confirms stoichiometry (e.g., C13_{13}H16_{16}N4_4O3_3 for 4a ) .

Q. How are intermediates like iodolactones or epoxide derivatives stabilized during synthesis?

  • Solvent selection : Methanol or acetonitrile minimizes decomposition during alkylation/cyclization .
  • Recrystallization : Post-reaction purification from methanol or diisopropyl ether ensures stability .

Advanced Research Questions

Q. What methodological challenges arise in optimizing reaction yields for pyrrolo-triazine derivatives?

  • Competing side reactions : For example, alkylation of 2a,b can lead to lactone ring cleavage, requiring precise stoichiometry of MeONa to suppress byproducts .
  • Temperature sensitivity : Heating above 125°C during cyclization (e.g., for 6a-d ) risks decomposition, necessitating controlled reflux conditions .
  • Yield discrepancies : Lower yields (15–25%) in Hurd-Mori cyclizations (e.g., 4a,b ) highlight electron-rich intermediates’ instability, mitigated by electron-withdrawing protecting groups (e.g., 4c ) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Overlapping signals : For example, the N(CH3_3)2_2 group in 4a overlaps with DMSO-d6_6 in NMR, requiring APT (Attached Proton Test) experiments to assign 13C^{13}C shifts .
  • TLC validation : Silufol UV-254 plates monitor reaction progress and purity before spectroscopic analysis .

Q. What strategies are used to evaluate the bioactivity of pyrrolo-triazine derivatives?

  • Enzyme inhibition assays : For acetylcholinesterase (AChE), derivatives like 6c are tested via Ellman’s method to measure IC50_{50} values .
  • Kinase profiling : JAK1 inhibition (e.g., IC50_{50} = 8.5 nM for 6c ) requires in vitro kinase assays with selectivity indices over JAK2/JAK3 .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrrolo-Triazine Derivatives

StepReagents/ConditionsYieldReference
IodolactonizationI2_2, CH3_3CN, 20–25°C73%
Epoxide openingMeONa, MeOH, 30 min73%
Hurd-Mori cyclizationSOCl2_2, CHCl3_3, reflux15–25%

Q. Table 2. Spectroscopic Benchmarks for Methyl 4-hydroxy Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
4a 3.85 (OCH3_3), 7.42 (H-5), 8.24 (H-2)52.1 (OCH3_3), 158.1 (C=O)
6a 3.27–3.34 (N(CH3_3)2_2), 4.76 (NCH2_2)44.3 (CH2_2O), 161.6 (C-2)

Critical Analysis of Evidence

  • Contradictions : Higher yields in iodolactonization (73%) vs. Hurd-Mori cyclization (15–25%) reflect divergent mechanistic pathways and intermediate stability .
  • Data gaps : Limited ADME/PK data for pyrrolo-triazines (e.g., 6c ) necessitates further in vivo studies for pharmacological validation .

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